molecular formula C40H39F2NO3Si B12287266 3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

Cat. No.: B12287266
M. Wt: 647.8 g/mol
InChI Key: CRBPHYMIRLKDFY-UHFFFAOYSA-N
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Description

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a derivative of Ezetimibe, a well-known cholesterol absorption inhibitor. This compound is primarily used in proteomics research and has a molecular formula of C40H39F2NO3Si with a molecular weight of 647.82 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether involves the protection of the hydroxyl group of Ezetimibe using tert-Butyldiphenylsilyl chloride (TBDPSCl). This reaction typically occurs in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether bond .

Industrial Production Methods

Industrial production methods for Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether are not widely documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated synthesis equipment and stringent quality control measures are essential for industrial production.

Chemical Reactions Analysis

Types of Reactions

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include silanols, deprotected Ezetimibe, and various substituted derivatives depending on the reagents and conditions used .

Scientific Research Applications

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is similar to that of Ezetimibe. It inhibits the absorption of cholesterol in the small intestine by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. This inhibition reduces the delivery of intestinal cholesterol to the liver, thereby lowering blood cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

    Ezetimibe: The parent compound, used as a cholesterol absorption inhibitor.

    Ezetimibe Diacetate: A protected derivative of Ezetimibe.

    Ezetimibe Phenoxy tert-Butyldiphenylsilyl Ether: Another silyl-protected derivative

Uniqueness

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is unique due to its specific silyl protection, which provides stability and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and in proteomics research .

Properties

Molecular Formula

C40H39F2NO3Si

Molecular Weight

647.8 g/mol

IUPAC Name

3-[3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one

InChI

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3

InChI Key

CRBPHYMIRLKDFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F

Origin of Product

United States

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